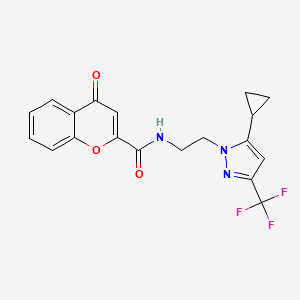

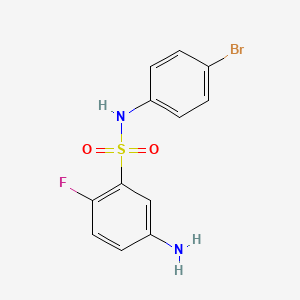

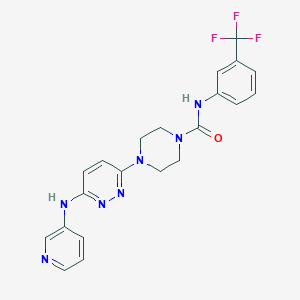

5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide, also known as BBF 1124, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis of Thromboxane Receptor Antagonist A study by D. C. W. and C. Mason (1998) highlighted a regioselective Heck cross-coupling strategy for the large-scale preparation of a thromboxane receptor antagonist. The process involved multiple steps, including Friedel−Crafts acylation and regioselective cross-coupling, leading to the formation of the target compound with potential therapeutic applications (D. C. W. and C. Mason, 1998).

Carbonic Anhydrase Inhibition Research by M. Ilies et al. (2003) delved into the inhibition of tumor-associated carbonic anhydrase IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. The study presented the synthesis and evaluation of these compounds, demonstrating their potential as antitumor agents due to their potent inhibitory action against carbonic anhydrase IX (M. Ilies et al., 2003).

Antitumor Applications Z. Huang, Z. Lin, and J. Huang (2001) explored the antitumor potential of sulfonamide derivatives, particularly focusing on compounds with low toxicity. The study involved the synthesis of sulfonamide derivatives containing 5-flurouracil and nitrogen mustard, revealing that compound 12b exhibited high antitumor activity and low toxicity (Z. Huang, Z. Lin, & J. Huang, 2001).

Optimization of Electrical Conductivity Hakan Şahal, Gülben Torğut, and Erdal Canpolat (2021) investigated the synthesis and characterization of sulfonamide compounds and their composites with graphene. They focused on optimizing electrical conductivity through response surface methodology, revealing the significant impact of certain parameters on the conductivity of the sulfonamide-based Schiff base (Hakan Şahal, Gülben Torğut, & Erdal Canpolat, 2021).

Sulfonamide Group in Drug Design A. Kalgutkar, Rhys M. Jones, and A. Sawant (2010) discussed the importance of the sulfonamide group in medicinal chemistry, emphasizing its role in various marketed drugs. They examined the history, misconceptions, and scientific evidence surrounding sulfonamide-containing drugs, highlighting the group's significance and safety in drug design (A. Kalgutkar, Rhys M. Jones, & A. Sawant, 2010).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various biological targets, suggesting that 5-amino-n-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide may have a similar range of targets .

Mode of Action

It is known that similar compounds can have irreversible inhibitory effects , suggesting that 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been shown to affect a variety of physiological and pharmacological activities , suggesting that 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide may have a broad impact on biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory effects , suggesting that 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide may have similar effects.

Action Environment

Similar compounds have been shown to be influenced by various environmental factors , suggesting that the action of 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide may also be influenced by the environment.

Propriétés

IUPAC Name |

5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2O2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(15)3-6-11(12)14/h1-7,16H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYSBLFCCKKRED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

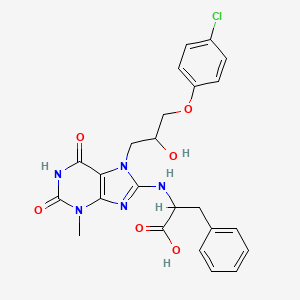

![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2415071.png)

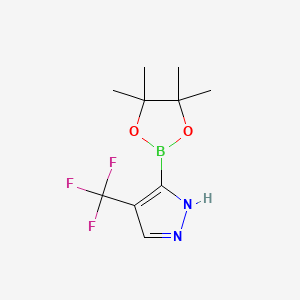

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2415073.png)

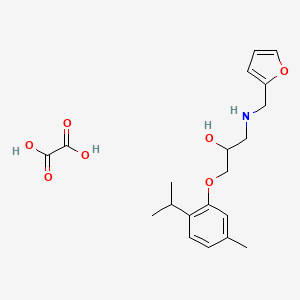

![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)

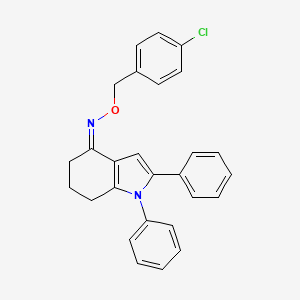

![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)

![2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415083.png)